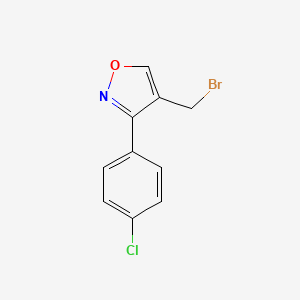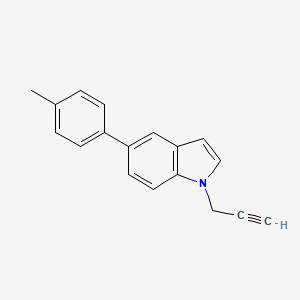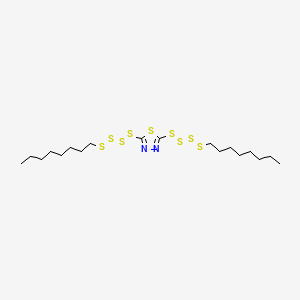![molecular formula C14H9F2N B14129603 2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile CAS No. 1214376-04-1](/img/structure/B14129603.png)
2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile is an organic compound with the molecular formula C14H9F2N This compound is characterized by the presence of two fluorine atoms attached to a biphenyl structure, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile typically involves the reaction of 2-fluoro-3-(4-fluorophenyl)benzaldehyde with a suitable cyanide source under controlled conditions. One common method involves the use of sodium cyanide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetic acid.
Reduction: Formation of 2-[2-Fluoro-3-(4-fluorophenyl)phenyl]ethylamine.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing pathways involved in cellular signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenyl]acetonitrile
- 4-Fluorophenylacetonitrile
- 2-(2-Bromo-4-fluorophenyl)acetonitrile
Uniqueness
2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile is unique due to its specific substitution pattern on the biphenyl structure, which can impart distinct chemical and physical properties. The presence of two fluorine atoms can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
1214376-04-1 |
|---|---|
Molecular Formula |
C14H9F2N |
Molecular Weight |
229.22 g/mol |
IUPAC Name |
2-[2-fluoro-3-(4-fluorophenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C14H9F2N/c15-12-6-4-10(5-7-12)13-3-1-2-11(8-9-17)14(13)16/h1-7H,8H2 |
InChI Key |
FHELZWVTAJMBMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)



![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
![4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14129563.png)
![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)



![8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14129598.png)
![2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14129599.png)

